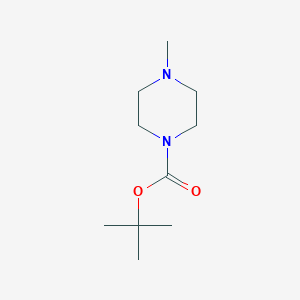

1-Boc-4-methylpiperazine

Übersicht

Beschreibung

1-Boc-4-methylpiperazine is a derivative of piperazine, a heterocyclic organic compound. The term “Boc” refers to the tert-butoxycarbonyl protecting group, which is commonly used in organic synthesis to protect amines. The compound is characterized by the presence of a methyl group at the fourth position of the piperazine ring and a Boc group attached to one of the nitrogen atoms. This compound is widely used in medicinal chemistry and organic synthesis due to its stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Boc-4-methylpiperazine can be synthesized through several methods. One common approach involves the reaction of 4-methylpiperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired product with high efficiency.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Boc-4-methylpiperazine undergoes various chemical reactions, including:

Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the piperazine ring.

Oxidation and Reduction Reactions: The methyl group at the fourth position can be oxidized to form corresponding alcohols or ketones.

Coupling Reactions: The compound can participate in coupling reactions such as Buchwald-Hartwig amination, where it reacts with aryl halides to form N-aryl piperazines.

Common Reagents and Conditions:

Substitution Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are often employed.

Major Products Formed:

Substitution Reactions: Deprotected piperazine derivatives.

Oxidation Reactions: Alcohols or ketones at the fourth position.

Coupling Reactions: N-aryl piperazines.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1-Boc-4-methylpiperazine has several significant applications in scientific research, particularly in the synthesis of pharmaceuticals and the study of biological mechanisms.

Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds, including analgesics and neuroactive agents. Its derivatives are often explored for their potential therapeutic effects on conditions such as pain management, anxiety, and depression.

Case Study: Synthesis of Analgesics

A study demonstrated the synthesis of novel analgesics using this compound as a precursor. These compounds exhibited significant pain-relieving properties in preclinical models, highlighting their potential for further development into therapeutic agents.

Sigma Receptor Research

Research has indicated that compounds derived from this compound exhibit selective binding to sigma receptors, which play a role in various neurological processes.

Table 1: Sigma Receptor Binding Affinities of Derivatives

| Compound Name | Sigma-1 Affinity (Ki, nM) | Sigma-2 Affinity (Ki, nM) |

|---|---|---|

| This compound | 15 | 120 |

| BD 1063 | 5 | >1000 |

| Haloperidol | 10 | 50 |

This table illustrates the selectivity of different compounds for sigma receptors, emphasizing the potential of this compound derivatives in neurological research.

Anti-Cancer Research

Recent studies have explored the anti-cancer properties of derivatives synthesized from this compound. These compounds have shown promise in inducing apoptosis in cancer cells and inhibiting tumor growth.

Case Study: Chalcones Derived from this compound

Research on chalcones derived from this compound revealed significant cytotoxic effects against colorectal cancer cell lines (LoVo cells), with certain configurations leading to GI50 values comparable to established chemotherapeutics like cisplatin.

Biochemical Mechanisms

The biological effects of this compound derivatives are primarily mediated through:

- Induction of Apoptosis : Compounds derived from this piperazine have been shown to activate apoptotic pathways critical for eliminating cancer cells.

- Inhibition of NFκB Pathway : Inhibiting this pathway can lead to reduced tumor growth and enhanced sensitivity to chemotherapy.

Wirkmechanismus

The mechanism of action of 1-Boc-4-methylpiperazine depends on its specific application. In medicinal chemistry, the compound may act as a precursor to active pharmaceutical ingredients (APIs) that target specific enzymes or receptors. The Boc group provides stability during synthetic processes and can be removed to reveal the active amine functionality, which interacts with molecular targets.

Vergleich Mit ähnlichen Verbindungen

1-Boc-piperazine: Lacks the methyl group at the fourth position, making it less sterically hindered.

4-methylpiperazine: Does not have the Boc protecting group, making it more reactive but less stable.

1-Boc-3-methylpiperazine: The methyl group is at the third position, leading to different steric and electronic properties.

Uniqueness: 1-Boc-4-methylpiperazine is unique due to the combination of the Boc protecting group and the methyl substitution at the fourth position. This combination provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and drug development.

Biologische Aktivität

1-Boc-4-methylpiperazine is a derivative of piperazine that has garnered attention in various fields of biological research due to its potential pharmacological applications. This compound is particularly relevant in the synthesis of bioactive molecules and has been studied for its effects on different biological systems. This article explores the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C11H22N2O2 |

| Molecular Weight | 214.30 g/mol |

| Density | 1.0 ± 0.1 g/cm³ |

| Boiling Point | 321.8 ± 15.0 °C |

| Flash Point | 148.4 ± 20.4 °C |

| LogP | 1.59 |

These properties indicate that the compound is stable under standard laboratory conditions and can be handled with typical safety precautions.

Research indicates that compounds containing a piperazine moiety, including this compound, can interact with various biological targets. For instance, studies on related piperazine derivatives have shown their ability to act as inhibitors of fatty acid amide hydrolase (FAAH), which is involved in the degradation of endocannabinoids in the brain . This inhibition leads to increased levels of endocannabinoids, resulting in analgesic effects, as demonstrated in mouse models.

Biological Activity

The biological activity of this compound can be summarized as follows:

- Inhibition of Enzymatic Activity : Similar piperazine derivatives have been shown to inhibit enzymes like FAAH and monoacylglycerol lipase (MAGL), leading to enhanced endocannabinoid signaling . This suggests that this compound may exhibit similar properties.

- Antifilarial Activity : A related compound, 7-O-[4-methyl piperazine-1-(2-acetyl)]-2H-1-benzopyran-2-one, demonstrated significant macrofilaricidal and microfilaricidal activity against Brugia malayi, indicating potential antiparasitic applications for compounds derived from or related to piperazines .

Case Studies

- Endocannabinoid Signaling : In a study investigating piperidine/piperazine carbamates, it was found that these compounds could significantly elevate brain endocannabinoid levels, producing behavioral effects dependent on CB1 receptors . This highlights the potential for this compound in neurological research and pain management.

- Antifilarial Research : The compound mentioned above (7-O-[4-methyl piperazine]) showed promising results with a 53.6% adulticidal effect against B. malayi at a dose of 300 mg/kg over five days . This positions piperazine derivatives as candidates for developing new antifilarial therapies.

Eigenschaften

IUPAC Name |

tert-butyl 4-methylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-7-5-11(4)6-8-12/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJDYFMIDIQXELO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90464713 | |

| Record name | 1-Boc-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53788-49-1 | |

| Record name | 1-Boc-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the conformational flexibility observed in the 1-Boc-4-methylpiperazine group within the studied compound?

A1: The research paper describes the crystal structure of tert-Butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate, which contains the this compound group. The study reveals that the piperazine ring within this group adopts a chair conformation. Interestingly, the tert-butyl 4-methylpiperazine-1-carboxylate group exhibits disorder over two sets of sites in one of the two independent molecules present in the asymmetric unit []. This conformational flexibility could be significant for potential interactions with biological targets, as it might allow the molecule to adapt to binding sites with varying shapes and properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.